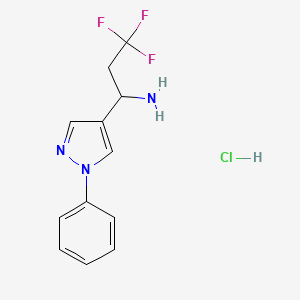

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C12H12F3N3·HCl It is known for its unique structural features, which include a trifluoromethyl group and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by the introduction of the pyrazole ring. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Análisis De Reacciones Químicas

Types of Reactions

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives.

Aplicaciones Científicas De Investigación

While specific applications for 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride are not detailed in the provided search results, research on related compounds containing trifluoromethyl groups (CF3) indicates potential applications in medicinal chemistry and anesthetic research .

1. Anesthetic Research:

- Isoflurane MAC Reduction: 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide has shown the ability to reduce the minimum alveolar concentration (MAC) of isoflurane, a commonly used general anesthetic . This suggests that compounds with trifluoromethyl groups may have applications in developing new anesthetic agents or enhancing the efficacy of existing ones .

- Oral Anesthetic Activity: Related compounds have demonstrated potent oral general anesthetic activity with minimal hemodynamic side effects . This highlights the potential for trifluoromethyl-containing compounds in creating safer and more effective anesthetics .

2. Medicinal Chemistry:

- Pharmaceutical Applications: The presence of a trifluoromethyl group in a molecule can significantly influence its pharmacological properties . Trifluoromethyl groups are used in various FDA-approved drugs, such as fluoxetine, which is used to treat conditions like panic disorder and obsessive-compulsive disorder .

- Synthesis of complex molecules: Compounds containing pyrazole rings are useful building blocks in the synthesis of more complex molecules .

Mecanismo De Acción

The mechanism of action of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3,3,3-Trifluoro-1-propanol: Another trifluoromethyl-containing compound with different functional groups.

(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Shares the trifluoromethyl group but has a hydrazine moiety instead of a pyrazole ring.

Uniqueness

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a chemical compound notable for its trifluoromethyl group and pyrazole moiety. It has garnered attention in medicinal chemistry due to its potential biological activities, including anesthetic and anticonvulsant effects. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₃ClF₃N₃

- Molecular Weight : 291.70 g/mol

- CAS Number : 1820664-68-3

The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). Compounds with trifluoromethyl groups often exhibit enhanced potency due to their electron-withdrawing properties, which can stabilize interactions with target proteins .

Anesthetic Activity

Research indicates that analogues of this compound exhibit potent anesthetic properties. For instance, a related compound demonstrated significant reduction in the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure at therapeutic doses . This suggests that 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine may have similar anesthetic potential.

Anticonvulsant Effects

Preliminary studies have shown that the compound exhibits anticonvulsant activity in animal models. For example, it was effective against maximal electroshock (MES) and subcutaneous metrazol (scMET) models with a therapeutic index indicating safety and efficacy . The mechanism may involve modulation of GABA(A) receptor currents in neuronal tissues .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To understand the unique biological profile of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amines, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,3,3-Trifluoro-N-(pyridinyl)propanamide | 2229407–54–7 | Contains a pyridine instead of pyrazole |

| 2-(Trifluoromethyl)-N-(pyrazolyl)propanamide | 2228337–75–3 | Similar amine structure but different substituents |

| 4-Amino-N-(trifluoromethyl)-pyrazole | 1780767–57–8 | Features an amino group on the pyrazole ring |

These comparisons highlight the distinct structural attributes that may confer specific biological activities to the compound in focus.

Propiedades

IUPAC Name |

3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11H,6,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVAKJBOFNZGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.